molecular formula C9H8ClFO2 B1435492 3-Chloro-4-ethoxy-2-fluorobenzaldehyde CAS No. 1823430-49-4

3-Chloro-4-ethoxy-2-fluorobenzaldehyde

Cat. No.: B1435492
CAS No.: 1823430-49-4
M. Wt: 202.61 g/mol
InChI Key: GJGRZFNYYFHAAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-ethoxy-2-fluorobenzaldehyde is an organic compound with the molecular formula C9H8ClFO2 and a molecular weight of 202.61 g/mol . It is a halogen-substituted benzaldehyde, characterized by the presence of chlorine, ethoxy, and fluorine substituents on the benzene ring. This compound is used in various chemical syntheses and has applications in multiple scientific fields.

Preparation Methods

The synthesis of 3-Chloro-4-ethoxy-2-fluorobenzaldehyde typically involves the halogenation of a benzaldehyde derivative. One common method includes the reaction of 3-chloro-4-ethoxybenzaldehyde with a fluorinating agent under controlled conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

3-Chloro-4-ethoxy-2-fluorobenzaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include fluorinating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-4-ethoxy-2-fluorobenzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

3-Chloro-4-ethoxy-2-fluorobenzaldehyde can be compared with other halogen-substituted benzaldehydes, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

3-chloro-4-ethoxy-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-2-13-7-4-3-6(5-12)9(11)8(7)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGRZFNYYFHAAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)C=O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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